5-Methylisoquinoline-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylisoquinoline-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-3-2-4-10-9(8)5-6-13-11(10)7-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKHNJHNOZCQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=C(C2=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Methylisoquinoline 1 Carbonitrile
De Novo Synthesis Approaches to the Isoquinoline (B145761) Skeleton with Strategic Functionalization
De novo synthesis offers the advantage of building the molecular framework with the desired substituents either incorporated from the start or positioned for late-stage functionalization. This approach allows for high levels of control over the final structure.
Cyclization-Based Strategies for Isoquinoline Ring Formation
The formation of the isoquinoline core is a cornerstone of its synthesis, with several classic and modern cyclization reactions being widely employed. These methods typically involve the acid-catalyzed intramolecular cyclization of a β-arylethylamine derivative. name-reaction.comorganicreactions.orgwikipedia.org
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.orgnrochemistry.com The reaction proceeds through an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline (B110456) intermediate, which is then oxidized to the aromatic isoquinoline. wikipedia.orgpharmaguideline.com For the synthesis of the target molecule, a starting material such as N-(2-(m-tolyl)ethyl)acetamide could be envisioned, although subsequent functionalization at C1 would be required. The reaction is most effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com
Pictet-Spengler Reaction: This method condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to yield a tetrahydroisoquinoline. name-reaction.comwikipedia.org Similar to the Bischler-Napieralski reaction, the resulting tetrahydroisoquinoline requires oxidation to form the aromatic isoquinoline core. quimicaorganica.org The Pictet-Spengler reaction is considered a special case of the Mannich reaction. organicreactions.orgwikipedia.org
Pomeranz-Fritsch Reaction: This is a highly versatile method for synthesizing isoquinolines directly from the reaction of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com The process involves the formation of a benzalaminoacetal Schiff base, followed by an acid-catalyzed cyclization. chemistry-reaction.com A key advantage of the Pomeranz-Fritsch synthesis is its ability to prepare isoquinolines with substitution patterns that are difficult to achieve with other methods. organicreactions.org To synthesize a C5-methylated isoquinoline, one could start with 3-methylbenzaldehyde (B113406).
Table 1: Comparison of Key De Novo Isoquinoline Synthesis Reactions
| Reaction | Starting Materials | Key Reagents/Conditions | Intermediate | Final Product (Aromatization) |
|---|---|---|---|---|
| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅, refluxing acid wikipedia.orgorganic-chemistry.org | 3,4-Dihydroisoquinoline wikipedia.org | Requires oxidation (e.g., with Pd/C) pharmaguideline.com |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl) name-reaction.comwikipedia.org | Tetrahydroisoquinoline name-reaction.comorganicreactions.org | Requires oxidation quimicaorganica.org |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) wikipedia.orgthermofisher.com | Benzalaminoacetal chemistry-reaction.com | Direct Aromatic Isoquinoline |
Introduction of the Nitrile Group at the C1 Position of the Isoquinoline Core
Once the isoquinoline skeleton is formed, a cyano group must be introduced at the C1 position. The Reissert reaction is a classic and effective method for achieving this specific functionalization.
Reissert Reaction: This reaction transforms an isoquinoline into a 1-cyanoisoquinoline derivative. chemeurope.comwikipedia.org In the conventional Reissert reaction, the isoquinoline is treated with an acid chloride and a cyanide source, such as potassium cyanide (KCN), to form an N-acyl-1,2-dihydroisoquinoline-1-carbonitrile, known as a Reissert compound. wikipedia.org Subsequent hydrolysis or treatment with a base eliminates the N-acyl group to yield the 1-cyanoisoquinoline. Modern variations may use trimethylsilyl (B98337) cyanide, which offers anhydrous and homogeneous reaction conditions, sometimes catalyzed by aluminum chloride. clockss.org This method is highly effective for introducing the nitrile group directly at the desired C1 position.
Regioselective Methylation and Substituent Placement at the C5 Position
Achieving regioselective methylation at the C5 position is a significant challenge. The most direct approach is to use a starting material that already contains the methyl group in the correct position. For instance, in a Pomeranz-Fritsch synthesis, using 3-methylbenzaldehyde as the starting aromatic aldehyde would lead to the formation of 5-methylisoquinoline (B1352389). wikipedia.orgthermofisher.com
Alternatively, a base-promoted tandem reaction between a 2-methyl-arylaldehyde and a nitrile can be employed. organic-chemistry.org A reaction starting with 2,3-dimethylbenzaldehyde (B27725) and a suitable nitrile could potentially construct the desired framework. Another strategy involves the C-H functionalization of the isoquinoline ring, although controlling the regioselectivity can be difficult. Electrophilic substitution on the isoquinoline ring, such as sulfonation, preferentially occurs at the C5 and C8 positions, which could provide a handle for further modification. thieme-connect.de
Modifications and Derivatizations of Precursor Molecules to Yield 5-Methylisoquinoline-1-carbonitrile
This synthetic strategy begins with a pre-formed, appropriately substituted isoquinoline precursor and modifies its functional groups to arrive at the final target molecule. This is often more efficient if a suitable precursor is readily available.
Functional Group Interconversion Techniques for Carbonitrile Installation
Functional group interconversion is a fundamental tool in organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com To install a carbonitrile at the C1 position, several precursors can be utilized.
From 1-Haloisoquinolines: A 5-methyl-1-haloisoquinoline (e.g., chloro- or bromo-) is an excellent precursor. The halogen can be displaced by a cyanide nucleophile in a transition-metal-catalyzed reaction, such as a palladium- or nickel-catalyzed cyanation using sources like zinc cyanide (Zn(CN)₂) or potassium ferricyanide. wikipedia.orgorganic-chemistry.org The Rosenmund-von Braun reaction, using copper(I) cyanide, is a classical method for this transformation. wikipedia.org
From 1-Amidoisoquinolines: If 5-methylisoquinoline-1-carboxamide is available, it can be converted to the target nitrile through dehydration. Common dehydrating agents for this transformation include phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅). vanderbilt.edu
Table 2: Reagents for C1-Nitrile Installation via Functional Group Interconversion
| Precursor Functional Group at C1 | Reaction Type | Common Reagents |
|---|---|---|
| Halogen (Cl, Br) | Nucleophilic Aromatic Substitution / Cross-Coupling | KCN, CuCN, Zn(CN)₂, Pd or Ni catalysts wikipedia.orgorganic-chemistry.org |
| Carboxamide (-CONH₂) | Dehydration | POCl₃, SOCl₂, P₂O₅ vanderbilt.edu |
| Carboxylic Acid (-COOH) | Multi-step (e.g., -> Amide -> Nitrile) | SOCl₂ (for acid chloride), NH₃ (for amide), then dehydration vanderbilt.edu |
| Aldehyde (-CHO) | Multi-step (e.g., -> Oxime -> Nitrile) | H₂NOH·HCl (for oxime), then dehydration vanderbilt.edu |
Strategic Cross-Coupling Reactions for Methyl Group Incorporation
Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds. These methods are ideal for introducing the methyl group at the C5 position of an isoquinoline-1-carbonitrile (B74398) precursor. This approach would typically start with a 5-halo-isoquinoline-1-carbonitrile.
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki, Stille, or Negishi coupling can be used to install the methyl group.
Suzuki Coupling: This involves reacting a 5-bromo- or 5-iodo-isoquinoline-1-carbonitrile with methylboronic acid or its esters in the presence of a palladium catalyst and a base.
Stille Coupling: This reaction would couple the 5-haloisoquinoline with a methyltin reagent, such as trimethyl(methyl)stannane, catalyzed by palladium.
Negishi Coupling: This involves the reaction of the 5-haloisoquinoline with an organozinc reagent like dimethylzinc, catalyzed by a palladium or nickel complex.
These cross-coupling reactions are known for their high efficiency, functional group tolerance, and reliability in complex molecule synthesis. rhhz.netresearchgate.net
Contemporary Synthetic Paradigms in this compound Production
The synthesis of isoquinoline derivatives, including this compound, has been significantly advanced by contemporary chemical strategies. These modern paradigms focus on improving reaction efficiency, reducing environmental impact, and allowing for greater molecular diversity. Key among these are methods involving transition metal catalysis, the use of alternative energy sources like microwaves, and the integration of green chemistry principles. These approaches offer substantial improvements over traditional methods such as the Pomeranz–Fritsch, Bischler–Napieralski, or Pictet–Spengler reactions. harvard.edu A foundational method for introducing a nitrile group at the C1 position of an isoquinoline ring is the Reissert reaction, where the isoquinoline reacts with an acid chloride and a cyanide source, typically potassium cyanide or trimethylsilyl cyanide, to form a 1-cyano-1,2-dihydroisoquinoline intermediate. wikipedia.org This intermediate can then be rearomatized to yield the desired 1-carbonitrile product.
Transition Metal-Catalyzed Methodologies for Enhanced Efficiency
Transition metal catalysis, particularly using palladium and nickel, has become a cornerstone for the efficient synthesis of aryl and heteroaryl nitriles. mdpi.comhanyang.ac.kr These methods typically involve the cross-coupling of a (hetero)aryl halide or pseudohalide with a cyanide source. For the synthesis of this compound, this would involve the cyanation of a 1-halo-5-methylisoquinoline precursor.
Palladium-catalyzed cyanation offers mild reaction conditions and high functional group tolerance. nih.gov While early methods were often irreproducible due to catalyst poisoning by the cyanide anion, significant advances have been made to overcome this. nih.gov Modern protocols utilize various palladium sources, ligands, and cyanide reagents to achieve high yields. For instance, the use of palladacycle precatalysts has proven highly effective. nih.gov A general approach involves reacting the aryl halide with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand. nih.govmit.edu
Nickel-catalyzed cyanation has emerged as a cost-effective and powerful alternative to palladium-based systems. Nickel catalysts can be used for the cyanation of a wide range of aryl (pseudo)halides, including more challenging substrates like aryl chlorides and phenol (B47542) derivatives (e.g., carbamates and pivalates). nih.govnih.gov For example, a nickel-based system using a diphosphine ligand can effectively catalyze the cyanation of aryl pivalates with aminoacetonitriles as the cyanide source. nih.gov
| Catalyst System | Substrate Type | Cyanide Source | Key Features | Reference |
|---|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂, Palladacycles) | (Hetero)aryl Chlorides & Bromides | Zn(CN)₂ | High functional group tolerance; milder conditions. | nih.gov |
| Palladium / t-BuBrettPhos | (Hetero)aryl Halides & Triflates | Zn(CN)₂ | Effective in aqueous media at low temperatures (rt to 40 °C). | mit.edu |
| Nickel / Ligand (e.g., dcypt) | Aryl Carbamates & Pivalates | Aminoacetonitriles | Avoids toxic metal cyanides; effective for phenol derivatives. | nih.gov |
| Nickel / Ni(cod)₂ | Ortho-cyano aryl precursors | Intramolecular cyano group | Intramolecular annulation to form nitrile-containing heterocycles. |
Microwave-Assisted and Alternative Energy-Driven Synthesis
Microwave-assisted organic synthesis has gained prominence as a tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The synthesis of heterocyclic compounds, including isoquinolines and quinolines, has particularly benefited from this technology. eurekaselect.commdpi.com
For the synthesis of this compound, microwave irradiation could be applied to several steps. For example, a microwave-assisted cyclocondensation could be employed to form the initial isoquinoline ring. Furthermore, the crucial cyanation step can be significantly expedited. Studies on related heterocyclic systems, such as the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, have demonstrated a dramatic reduction in reaction time from hours under conventional heating to mere minutes using microwave irradiation. nih.gov This rapid heating can enhance the efficiency of both palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions to introduce the nitrile group.
| Reaction Type | Conventional Heating | Microwave Irradiation | Advantage | Reference |
|---|---|---|---|---|
| Synthesis of Naphthyridine-3-carbonitriles | 8-10 hours | 15-20 minutes | Drastic reduction in reaction time. | nih.gov |
| Cyclocondensation for Isoquinoline Analogs | Not specified | Reduced reaction time and byproduct formation. | Improved yield and efficiency. | |
| Pd-Catalyzed Heterocyclization (Indoles) | Not specified | Optimized for excellent yields and high regioselectivity. | Efficient and selective synthesis. | mdpi.com |
Principles of Green Chemistry in Isoquinoline Carbonitrile Synthesis
The application of green chemistry principles aims to make chemical manufacturing more environmentally benign. rsc.orgcore.ac.uk In the context of synthesizing isoquinoline carbonitriles, this involves several key strategies.
One major focus is the use of greener solvents. nih.gov The development of catalytic systems that are effective in aqueous media is a significant step forward. rsc.orgresearchgate.net For example, palladium-catalyzed cyanation of (hetero)aryl halides has been successfully performed in a water/THF solvent mixture, which solubilizes the zinc cyanide and allows for milder reaction conditions. mit.edu Similarly, the synthesis of other bioactive molecules has been achieved in pure water, which also facilitates catalyst recovery and reuse. rsc.orgresearchgate.net
Another principle is the use of efficient and recyclable catalysts, such as nanocatalysts. nih.gov Nanocatalyst-based protocols have been developed for quinoline (B57606) synthesis, offering benefits like high yields, short reaction times, solvent-free conditions, and the ability to recover and reuse the catalyst multiple times without significant loss of activity. nih.gov
Furthermore, designing atom-economical reactions that maximize the incorporation of starting materials into the final product is a core tenet of green chemistry. Carbene-catalyzed aerobic oxidation, for instance, represents an environmentally friendly method that uses ambient air as the sole oxidant to produce isoquinolinones, which can be precursors to other isoquinoline derivatives. rsc.org These principles guide the development of more sustainable pathways for the production of complex molecules like this compound.
Chemical Reactivity and Derivatization Strategies of 5 Methylisoquinoline 1 Carbonitrile
Transformations Involving the Carbonitrile Functional Group
The cyano group at the C1 position is a highly valuable functional handle for synthetic transformations. It can undergo various reactions, including nucleophilic additions, cycloadditions, and redox processes, enabling its conversion into other important functional groups.
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds. A prominent example is the addition of organometallic reagents, such as Grignard or organolithium reagents. The initial addition forms an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. This two-step process effectively converts the nitrile into a carbonyl functional group.
While specific examples for 5-methylisoquinoline-1-carbonitrile are not extensively detailed in published literature, this represents a standard and predictable transformation for aromatic nitriles.
Table 1: General Nucleophilic Addition Reactions at the Nitrile Site
| Reaction Type | Reagent Example | Intermediate | Final Product |
| Organometallic Addition | Grignard Reagent (R-MgX) | Imine Anion | Ketone |
| Organometallic Addition | Organolithium (R-Li) | Imine Anion | Ketone |
The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to furnish tetrazole rings. This reaction, often catalyzed by zinc or other Lewis acids, provides a direct route to a 5-substituted tetrazole fused to the isoquinoline (B145761) core. Tetrazoles are recognized as important isosteres for carboxylic acids in medicinal chemistry. Although this specific reaction has not been documented for this compound, it is a well-established transformation for aromatic nitriles and represents a potential derivatization pathway. academie-sciences.fr
The carbonitrile group can be readily transformed through both reduction and oxidation (hydrolysis) pathways.
Reduction: The nitrile can be fully reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over catalysts such as Raney Nickel or palladium. This conversion is valuable for introducing a basic side chain or for further functionalization via amine chemistry.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Complete hydrolysis yields a carboxylic acid, converting this compound into 5-methylisoquinoline-1-carboxylic acid. bldpharm.com Under milder, controlled conditions, partial hydrolysis can be achieved to afford the corresponding primary amide, 5-methylisoquinoline-1-carboxamide.
Table 2: Summary of Redox and Hydrolysis Reactions of the Nitrile Group
| Transformation | Reagents/Conditions | Product Functional Group |
| Reduction | ||
| Complete Reduction | 1. LiAlH₄, THF; 2. H₂O | Primary Amine (-CH₂NH₂) |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Primary Amine (-CH₂NH₂) |
| Hydrolysis | ||
| Full Hydrolysis | H₃O⁺, heat or NaOH, H₂O, heat | Carboxylic Acid (-COOH) |
| Partial Hydrolysis | H₂SO₄ (conc.), gentle warming | Primary Amide (-CONH₂) |
Reactions on the Isoquinoline Aromatic System
The isoquinoline nucleus itself is a platform for substitution reactions. The regiochemical outcome is governed by the combined electronic effects of the heterocyclic nitrogen atom and the substituents on the carbocyclic ring.
Electrophilic aromatic substitution (EAS) on the isoquinoline ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the pyridine (B92270) ring nitrogen. libretexts.org The nitrogen deactivates the heterocyclic ring towards electrophilic attack. Consequently, substitution typically occurs on the carbocyclic (benzene) portion of the molecule.
In this compound, the directing effects are as follows:
Isoquinoline Nitrogen: Strongly deactivating, directing electrophiles to positions C5 and C8.
C1-Cyano Group: A strong electron-withdrawing and deactivating group.
C5-Methyl Group: An electron-donating and activating group, directing incoming electrophiles to the ortho (C6) and para (C8) positions. libretexts.orgmasterorganicchemistry.com
The powerful activating effect of the C5-methyl group overrides the deactivating influence on the carbocyclic ring, making this ring the preferred site for EAS. The confluence of directing effects from the ring nitrogen (to C5 and C8) and the methyl group (to C6 and C8) strongly suggests that electrophilic substitution will occur preferentially at the C8 position . Attack at C6 is also possible but may be slightly less favored. Standard EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). youtube.commasterorganicchemistry.com
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Influence of Ring Nitrogen | Influence of C1-Cyano Group | Influence of C5-Methyl Group | Overall Predicted Reactivity |
| C4 | Deactivated | Deactivated | - | Highly Unlikely |
| C6 | - | - | Activating (ortho) | Possible |
| C7 | - | - | - | Unlikely |
| C8 | Activating | - | Activating (para) | Most Likely |
The isoquinoline ring system, particularly when bearing electron-withdrawing substituents, is susceptible to nucleophilic aromatic substitution (NAS). libretexts.org The electron-deficient character of the pyridine ring, enhanced by the strongly electron-withdrawing cyano group at C1, makes this position highly electrophilic and activates the ring for nucleophilic attack. youtube.comnih.gov
Unlike EAS, NAS is favored by electron-withdrawing groups that can stabilize the negative charge in the intermediate (a Meisenheimer-like complex). libretexts.orgnih.gov In this compound, the C1 position is primed for attack by strong nucleophiles. While the cyano group itself is not typically a leaving group, reactions with potent nucleophiles like organolithium reagents or sodium amide can lead to addition at the C1 position. If a suitable leaving group (such as a halide) were present on the pyridine ring (e.g., at C4), it would be readily displaced by nucleophiles. The presence of the methyl group at C5 has a minimal electronic effect on the reactivity of the pyridine ring towards nucleophiles.
Influence of the Methyl and Carbonitrile Substituents on Ring Activation/Deactivation
The reactivity of the isoquinoline core in this compound is significantly modulated by the electronic effects of the C5-methyl and C1-carbonitrile groups. The isoquinoline nucleus is an electron-deficient aromatic system, a consequence of the electronegative nitrogen atom. This inherent electron deficiency makes the pyridine ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack compared to benzene.
The methyl group at the C5 position is an electron-donating group (EDG) through an inductive effect. This property tends to activate the benzene ring of the isoquinoline system towards electrophilic substitution. Generally, electrophilic attacks on the isoquinoline ring occur preferentially at the C5 and C8 positions. shahucollegelatur.org.in The presence of the methyl group at C5 would further enhance the nucleophilicity of the carbocyclic ring, although it also sterically encumbers the C5 position itself. This could potentially direct electrophiles to the C8 position.
Conversely, the carbonitrile (cyano) group at the C1 position is a potent electron-withdrawing group (EWG) due to both inductive and resonance effects. This has a profound deactivating effect on the pyridine ring, making it even more electron-deficient. The C1 position, being adjacent to the ring nitrogen, is already susceptible to nucleophilic attack, and the cyano group further enhances this reactivity. Nucleophilic addition to the C1 position is a common reaction pathway for isoquinolines bearing an EWG at this position. thieme-connect.de
Furthermore, the presence of the C1-carbonitrile group significantly increases the acidity of the proton at the C3 position. This facilitates deprotonation and subsequent reactions at C3. The methyl group at C5 can also create unfavorable peri interactions, which may influence the yield of reactions occurring at nearby positions, such as C4. nih.gov For instance, studies on C4 alkylation of isoquinolines have shown that C5 substituents can lead to diminished yields. nih.gov
The combined influence of these two opposing substituents creates a nuanced reactivity profile. The benzene ring is activated towards electrophiles, while the pyridine ring is strongly activated towards nucleophiles, particularly at the C1 and C3 positions. This electronic dichotomy allows for selective functionalization of either ring system by choosing appropriate reaction conditions and reagents.
Annulation and Fusion Reactions for Polycyclic Systems
The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of complex, fused polycyclic systems. The reactivity of the C1-carbonitrile and the activated C3-position can be exploited in various annulation and fusion reactions to build additional heterocyclic rings onto the isoquinoline framework.
Formation of Pyrazolo-Fused Isoquinolines and Related Heterocycles
The synthesis of pyrazolo-fused isoquinolines, such as pyrazolo[5,1-a]isoquinolines, often involves the reaction of an isoquinoline derivative with a suitable 1,3-dielectrophile or a precursor that can generate one in situ. While direct synthesis from this compound is not extensively documented, established methods for analogous systems provide a clear blueprint for its potential transformations.
A common strategy involves the cyclocondensation of 5-aminopyrazoles with appropriate diketones or enaminones to form fused pyrimidine (B1678525) rings, leading to structures like pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgarkat-usa.org Adapting this to the isoquinoline system, a plausible route would involve the reaction of a hydrazine (B178648) with the C1-carbonitrile of this compound. This could potentially form a hydrazone or amidine intermediate, which, upon reaction with a 1,3-dicarbonyl compound, could cyclize to form a pyrazole (B372694) ring fused to the isoquinoline core.
Another approach involves the reaction of 5-amino-3-cyanomethyl-1H-pyrazole with enaminones of 1,3-cyclohexanedione (B196179) derivatives to yield pyrazolo[1,5-a]quinazoline-3-carbonitriles. cu.edu.eg This highlights the utility of cyano-activated methylene (B1212753) groups in building fused systems. The C1-carbonitrile of this compound could similarly serve as an anchor and electrophilic partner for cyclization with appropriately substituted pyrazole precursors.
| Precursor Type | Reagent | Resulting Fused System |
| Isoquinoline derivative | Hydrazine derivative, 1,3-dicarbonyl compound | Pyrazolo[5,1-a]isoquinoline |
| 5-Aminopyrazole derivative | 1,3-Diketone or Enaminone | Pyrazolo[1,5-a]pyrimidine |
| Cyano-activated pyrazole | Cyclohexanedione derivative | Pyrazolo[1,5-a]quinazoline |
Synthesis of Pyrido- and Pyrimido-Fused Isoquinoline Derivatives
The construction of pyrido- and pyrimido-fused isoquinolines from substituted isoquinoline precursors is a well-established field of heterocyclic chemistry. These reactions often leverage the reactivity of groups at the C1 position of the isoquinoline ring.
Pyrido-fused Isoquinolines:
The synthesis of pyrido[2,1-a]isoquinolines can be achieved through various methods, including the reaction of isoquinoline-1-acetonitrile derivatives with α,β-unsaturated carbonyl compounds or enaminonitriles. semanticscholar.orgresearchgate.net For this compound, a potential strategy would involve its reduction to 5-methylisoquinoline-1-methanamine, followed by reaction with a suitable diketone or a related synthon to construct the fused pyridine ring.
Alternatively, multicomponent reactions offer an efficient route. For example, the reaction of isoquinoline, an aldehyde, and malononitrile (B47326) can yield complex pyrido[2,1-a]isoquinoline structures. researchgate.net The inherent reactivity of this compound could be harnessed in similar multicomponent strategies to generate novel, highly substituted fused systems.
Pyrimido-fused Isoquinolines:
The synthesis of pyrimido[6,1-a]isoquinoline derivatives often involves the cyclization of 1-substituted tetrahydroisoquinolines. mdpi.com These precursors can be prepared via the Pictet-Spengler reaction. Another route involves the cyclocondensation of a 1-aminoisoquinoline (B73089) derivative with a 1,3-dielectrophile. The C1-carbonitrile of this compound can be converted to a 1-amino group, which can then be reacted with reagents like β-ketoesters or malonic esters to form the fused pyrimidine ring.
Furthermore, multicomponent reactions involving aminopyrimidines are used to construct fused systems like pyrimido[5,4-c]isoquinolines. researchgate.net The electron-withdrawing nature of the C1-carbonitrile in the target molecule makes the C1 position highly electrophilic and a prime site for initial reaction in such synthetic schemes.
| Target Fused System | Common Starting Material | Key Reaction Type |
| Pyrido[2,1-a]isoquinoline | Isoquinoline-1-acetonitrile | Cyclocondensation |
| Pyrido[1,2-b]isoquinoline | Isoquinolinium ylide | [3+2] Cycloaddition |
| Pyrimido[6,1-a]isoquinoline | 1-Substituted tetrahydroisoquinoline | Intramolecular Cyclization |
| Pyrimido[5,4-c]isoquinoline | Aminopyrimidine derivatives | Multicomponent Reaction |
Expansion of the Isoquinoline Framework into Complex Molecular Architectures
Beyond the fusion of simple five- or six-membered rings, this compound serves as a foundational block for building more complex and extended molecular architectures. The dual reactivity endowed by its substituents allows for sequential and controlled functionalization.
For instance, the C1-carbonitrile group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing a handle for further peptide-type couplings or other extensions. thieme-connect.de The methyl group at C5, while primarily an electronic modifier, can also undergo reactions such as oxidation or halogenation under specific conditions, opening up further avenues for derivatization.
The synthesis of polyheterocyclic compounds often involves a cascade of reactions. For example, a pyrimido[4″,5″:5′,6′] Current time information in Bangalore, IN.researchgate.nettriazino[3′,4′:3,4] Current time information in Bangalore, IN.researchgate.nettriazino[5,6-b]indole system has been synthesized starting from a 3-amino Current time information in Bangalore, IN.researchgate.nettriazino[5,6-b]indole, demonstrating the potential for creating highly complex fused systems. mdpi.com By analogy, the pyrimido-fused derivatives of 5-methylisoquinoline (B1352389) could serve as intermediates for the construction of even larger, multi-ring assemblies with potential applications in materials science and medicinal chemistry. The development of tandem, one-pot procedures, such as those used to create fused dihydroisoquinolines, further underscores the efficiency with which these complex scaffolds can be assembled from appropriately designed precursors. researchgate.net
Computational and Theoretical Investigations of 5 Methylisoquinoline 1 Carbonitrile
Molecular Modeling and Dynamics Simulations
Molecular dynamics simulations could predict the behavior of 5-Methylisoquinoline-1-carbonitrile over time, providing information on its conformational flexibility and potential interactions with other molecules, which is particularly relevant in the context of materials science or medicinal chemistry.
While the broader family of isoquinolines has been the subject of numerous computational studies, the specific electronic and structural characteristics imparted by the combination of a methyl group at the 5-position and a carbonitrile group at the 1-position of the isoquinoline (B145761) core remain to be elucidated. Future research in this area would undoubtedly contribute to a more complete understanding of the structure-property relationships within this important class of heterocyclic compounds.
Conformational Landscape Exploration via Molecular Dynamics
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com For a molecule like this compound, which possesses a largely planar and rigid aromatic structure, conformational flexibility is limited. The primary source of conformational variance would arise from the rotation of the methyl group attached to the isoquinoline ring.
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for this compound would model the interactions between the atoms within the molecule and with its environment (e.g., a solvent) based on a force field, providing a trajectory of its dynamic behavior.
While specific MD studies on this compound are not extensively documented in public literature, the methodology is widely applied to similar heterocyclic systems. For instance, MD simulations performed on quinoline (B57606) derivatives interacting with biological targets like protease enzymes have been used to analyze conformational stability, residue flexibility, and the compactness of the ligand-protein complex. nih.gov Such studies often evaluate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to pinpoint flexible regions, and Solvent Accessible Surface Area (SASA) to understand the molecule's exposure to a solvent. nih.gov
A hypothetical MD simulation of this compound in an aqueous solution would likely confirm the rigidity of the isoquinoline core, showing minimal RMSD values, while the RMSF data would highlight the rotational freedom of the hydrogen atoms on the methyl group.
Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation
| Simulation Metric | Description | Hypothetical Finding for this compound |
|---|---|---|
| RMSD (Backbone) | Root Mean Square Deviation; measures the average distance between the atoms of the superimposed molecule and a reference structure, indicating stability. | Low and stable values, confirming the rigidity of the isoquinoline ring system. |
| RMSF (per Atom) | Root Mean Square Fluctuation; reveals the flexibility of different parts of the molecule. | Low fluctuations for ring atoms; higher fluctuations for the hydrogens of the C5-methyl group. |
| SASA | Solvent Accessible Surface Area; the surface area of the molecule that is accessible to a solvent. | Relatively constant value, with minor fluctuations due to methyl group rotation. |
Theoretical Insights into Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding how a molecule will behave in a condensed phase, how it will crystallize, and how it might bind to a biological receptor. nih.gov Theoretical methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), can provide profound insights into the nature and strength of these interactions. researchgate.netresearchgate.net
The structure of this compound features several key sites for potential intermolecular interactions:
Hydrogen Bond Acceptors : The nitrogen atom of the nitrile group (C≡N) and the nitrogen atom within the isoquinoline ring are both potential hydrogen bond acceptors. guidechem.comchemscene.com
π-π Stacking : The planar, electron-rich aromatic isoquinoline ring system can engage in π-π stacking interactions with other aromatic molecules.
C-H···π Interactions : The hydrogen atoms of the methyl group or the aromatic ring could interact with the π-system of an adjacent molecule. researchgate.net
Computational analyses of related quinoline and isoquinoline structures have demonstrated the importance of these interactions. Studies on ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, for example, used Hirshfeld surface analysis to define and quantify various intermolecular contacts, including weak C-H···O hydrogen bonds and H···H contacts, which collectively dictate the crystal packing. nih.gov Similarly, investigations into benzo[h]quinoline (B1196314) complexes have revealed strong and flexible O-H···N hydrogen bonds that are sensitive to the molecule's environment (gas phase vs. crystalline phase). mdpi.com These studies underscore the utility of computational chemistry in dissecting the complex network of forces that govern molecular association.
Table 2: Potential Intermolecular Interactions for this compound
| Interaction Type | Participating Atoms/Groups | Potential Significance |
|---|---|---|
| Hydrogen Bonding | Isoquinoline Nitrogen (N2), Nitrile Nitrogen (N1) | Key directional interactions for crystal engineering and receptor binding. |
| π-π Stacking | Isoquinoline Aromatic Rings | Contributes to the stabilization of crystal lattices and ligand-protein complexes. |
| C-H···N/π Interactions | Methyl Group Hydrogens, Aromatic Hydrogens | Weaker, but numerous interactions that fine-tune molecular packing. |
| Dipole-Dipole | Nitrile Group (C≡N) | The strong dipole of the nitrile group influences molecular orientation. |
Quantitative Structure-Activity Relationship (QSAR) Studies based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This is achieved by calculating various molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. jmchemsci.com
For this compound, a range of molecular descriptors can be calculated to serve as the basis for potential QSAR models. These descriptors fall into several categories, including constitutional, topological, physicochemical, and quantum chemical. researchgate.net
QSAR studies on related isoquinoline and quinoline derivatives have successfully identified key descriptors that correlate with specific biological activities, such as antimalarial properties. researchgate.net For example, a study on a series of such compounds found that their activity was largely determined by descriptors like total connectivity, percentage of carbon, density, and the bond length between specific atoms. researchgate.net By establishing a reliable QSAR model, researchers can design new compounds with potentially enhanced activity before they are synthesized, saving significant time and resources. researchgate.netjmchemsci.com
Table 3: Key Molecular Descriptors for this compound
| Descriptor | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₈N₂ | Defines the elemental composition. guidechem.comchemscene.com |
| Molecular Weight | 168.19 g/mol | Represents the mass of one mole of the compound. chemscene.com |
| XLogP3-AA | 2.5 | A calculated measure of lipophilicity, important for membrane permeability. guidechem.com |
| Topological Polar Surface Area (TPSA) | 36.7 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. guidechem.com |
| Hydrogen Bond Acceptor Count | 2 | The number of atoms (N2 and N1) that can accept a hydrogen bond. guidechem.comchemscene.com |
| Hydrogen Bond Donor Count | 0 | The number of atoms that can donate a hydrogen bond. chemscene.com |
| Rotatable Bond Count | 0 | Indicates the rigidity of the molecule. chemscene.com |
| Complexity | 228 | A measure of the complexity of the molecular structure. guidechem.com |
Biochemical and Biological Research Perspectives of 5 Methylisoquinoline 1 Carbonitrile Excluding Clinical Data
Molecular Docking and Predictive Binding Studies with Biological Macromolecules
Computational methods such as molecular docking are pivotal in modern drug discovery for predicting the binding affinity and interaction patterns of small molecules with biological targets.
Computational Assessment of Ligand-Protein Interactions
There are currently no published studies that have performed computational assessments of the interactions between 5-Methylisoquinoline-1-carbonitrile and the active sites of enzymes or receptors. Such studies would be instrumental in predicting potential binding modes and affinities, thereby guiding further experimental validation.
Hypothesis Generation for Biological Target Engagement
The isoquinoline (B145761) core is present in numerous biologically active compounds, and derivatives have been investigated as inhibitors of various protein kinases, Dihydroorotate Dehydrogenase (DHODH), and the c-Met proto-oncogene. However, there is no available research that specifically hypothesizes or investigates the engagement of this compound with these or any other biological targets.
Exploration of Potential Mechanistic Pathways in In Vitro Biological Systems
In vitro studies are fundamental to understanding the biological effects of a compound at the molecular and cellular level.
Investigation of Inhibitory Mechanisms in In Vitro Enzymatic Assays
No in vitro enzymatic assays have been reported for this compound. Consequently, there is no information regarding its potential inhibitory mechanisms against any enzyme.
Analysis of Cellular Uptake and Distribution in In Vitro Cellular Models
Research on the cellular uptake and distribution of this compound is not present in the current body of scientific literature. Understanding how this compound permeates cell membranes and its subcellular localization would be a critical step in evaluating its potential biological activity.
Structure-Activity Relationship (SAR) Studies for Biochemical Activity
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. As there are no reported biological or biochemical activities for this compound, no SAR studies have been conducted.
Comparative Analysis with Other Biologically Active Isoquinoline and Quinoline (B57606) Derivatives
The therapeutic potential of heterocyclic compounds, particularly isoquinoline and quinoline derivatives, has been a cornerstone of medicinal chemistry for decades. These scaffolds are present in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. tubitak.gov.trnih.gov The specific compound of interest, this compound, belongs to this broad class of molecules. Due to a lack of direct biological data for this specific compound in the reviewed literature, this analysis will focus on a comparative study of structurally related and well-researched isoquinoline and quinoline derivatives. This approach allows for an informed perspective on the potential biological activities of this compound based on the established structure-activity relationships (SAR) of its chemical neighbors.
The core structure, a fusion of a benzene (B151609) and a pyridine (B92270) ring, provides a versatile template for chemical modifications, leading to a diverse range of pharmacological profiles. koreascience.kr The introduction of various substituents at different positions on these rings can significantly influence their biological activity. For instance, the presence of a nitrile (-CN) group, as seen in this compound, is a common feature in many biologically active molecules and has been shown to enhance anticancer and enzyme inhibitory activities in some contexts. nih.govnih.gov Similarly, the position of the methyl group (-CH3) can also modulate the pharmacological effects.
Anticancer Activity: A Comparative Overview
A significant area of research for isoquinoline and quinoline derivatives has been in the field of oncology. tubitak.gov.trnih.gov Numerous compounds from these families have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of their anticancer action is often multifaceted, involving the inhibition of key enzymes like topoisomerases and kinases, induction of apoptosis, and cell cycle arrest. koreascience.krmdpi.com
Several studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, certain isoquinoline alkaloids have been shown to induce cell cycle arrest, apoptosis, and autophagy, leading to cancer cell death. mdpi.com The anticancer activity of these compounds is often attributed to their ability to interact with DNA or proteins, inhibit enzymes, or modulate epigenetic pathways. mdpi.com
Quinoline derivatives have also been extensively investigated for their antitumor properties. koreascience.kr A number of these compounds have shown excellent results by inhibiting cell growth, inducing apoptosis, and inhibiting angiogenesis. koreascience.kr The structure-activity relationship studies of quinoline derivatives have provided valuable insights into the chemical features required for their anticancer activity.
To provide a clearer comparative perspective, the following table summarizes the in vitro anticancer activity of selected isoquinoline and quinoline derivatives against various cancer cell lines, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Interactive Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Isoquinoline and Quinoline Derivatives
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) |
| Compound 1 | 4-Anilinoquinoline | Lung Cancer (A549) | 1.5-3.9 |
| Compound 2 | Aryl Quinoline | Colon Cancer (HT29) | 30 (nM) |
| Compound 3 | Aryl Quinoline | Cervical Cancer (KB) | 30 (nM) |
| Compound 4 | 7-tert-butyl-substituted quinoline | Breast Cancer (MCF-7) | 0.02-0.04 |
| Compound 5 | 2-Phenyl-quinolone | Leukemia (P-388) | < 1.0 (µg/ml) |
| Compound 6 | 2-Phenyl-quinolone | Lung Carcinoma (A-549) | < 1.0 (µg/ml) |
| Compound 7 | Isoquinolinone | Various | - |
| Compound 8 | 4-Anilinoquinoline-3-carbonitrile (B11863878) | EGFR Kinase Inhibition | 7.5 (nM) |
| Compound 9 | 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile | EGFR Kinase Inhibition | 5 (nM) |
Data sourced from multiple studies and presented for comparative purposes. nih.govnih.gov
The data in the table illustrates the potent anticancer activity of various substituted quinolines. For example, a 4-anilinoquinoline derivative (Compound 1) exhibited significant cytotoxicity with IC50 values in the nanomolar range against lung cancer cells. nih.gov Similarly, certain aryl quinoline derivatives (Compounds 2 and 3) showed potent antiproliferative activity against colon and cervical cancer cell lines, respectively. nih.gov The presence of a tert-butyl group at the 7-position of the quinoline ring (Compound 4) also resulted in highly potent activity against breast cancer cells. nih.gov Furthermore, 2-phenyl-quinolone derivatives (Compounds 5 and 6) displayed broad-spectrum cytotoxicity against several cancer cell lines. nih.gov
While direct data for this compound is unavailable, the potent activity of 4-anilinoquinoline-3-carbonitrile (Compound 8) and 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile (Compound 9) as EGFR kinase inhibitors suggests that the carbonitrile moiety at position 1 of the isoquinoline ring could be a key pharmacophore for anticancer activity. nih.gov The presence of the methyl group at position 5 in this compound may further modulate this activity, potentially by influencing its binding to target enzymes or its metabolic stability.
Enzyme Inhibition: A Key Mechanism of Action
The biological activities of many isoquinoline and quinoline derivatives are mediated through the inhibition of specific enzymes that are crucial for cellular processes. researchgate.net This is a well-established mechanism for many anticancer and antimicrobial agents.
DNA Methyltransferase (DNMT) Inhibition:
Recent studies have identified quinoline-based compounds as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a critical role in epigenetic regulation and are often dysregulated in cancer. researchgate.net For example, a quinoline-based compound, SGI-1027, has been shown to inhibit the activity of several DNMTs. researchgate.net Certain quinoline analogs with methylamine (B109427) or methylpiperazine substitutions have demonstrated low micromolar inhibitory potency against both human DNMT1 and bacterial adenine (B156593) methyltransferases. researchgate.netnih.gov The mechanism of inhibition for some of these compounds involves intercalation into the DNA substrate. researchgate.netnih.gov
Kinase Inhibition:
Protein kinases are another important class of enzymes that are frequently targeted by quinoline and isoquinoline derivatives. The quinazoline (B50416) core, a close structural relative of quinoline and isoquinoline, is a well-known scaffold for the development of epidermal growth factor receptor (EGFR) kinase inhibitors. nih.gov As mentioned earlier, 4-anilinoquinoline-3-carbonitrile derivatives have been shown to be effective inhibitors of EGFR kinase, with activity comparable to established quinazoline-based inhibitors. nih.gov
Interactive Table 2: Comparative Enzyme Inhibitory Activity of Selected Quinoline Derivatives
| Compound | Target Enzyme | IC50 |
| Compound 6 (Quinoline derivative) | CamA (adenine methyltransferase) | 2-4 µM |
| Compound 9 (Quinoline derivative) | CamA (adenine methyltransferase) | 2-4 µM |
| Compound 11 (Quinoline derivative) | CamA (adenine methyltransferase) | 2-4 µM |
| Compound 12 (Quinoline derivative) | CamA (adenine methyltransferase) | 2 µM |
| Compound 12 (Quinoline derivative) | DNMT1 (cytosine methyltransferase) | ~2 µM |
| SGI-1027 (Quinoline-based) | DNMT1, 3A, 3B | - |
| 4-Anilinoquinoline-3-carbonitrile | EGFR Kinase | 7.5 nM |
| 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile | EGFR Kinase | 5 nM |
Data compiled from various research articles for comparative analysis. nih.govnih.govresearchgate.net
The data presented in Table 2 underscores the potential of quinoline-based structures to act as potent enzyme inhibitors. The low micromolar IC50 values of several quinoline derivatives against both bacterial and human methyltransferases highlight their potential as epigenetic modulators. researchgate.net The nanomolar potency of quinoline-carbonitrile derivatives against EGFR kinase further strengthens the hypothesis that the carbonitrile group is a significant contributor to biological activity. nih.gov Given these findings, it is plausible that this compound could also exhibit inhibitory activity against a range of enzymes, a hypothesis that warrants further investigation.
Antimicrobial Activity: A Continuing Legacy
The history of quinoline derivatives as antimicrobial agents is long and distinguished, with compounds like quinine (B1679958) and chloroquine (B1663885) being pivotal in the fight against malaria. researchgate.net The antimicrobial spectrum of this class of compounds is broad, encompassing antibacterial and antifungal activities. researchgate.netresearchgate.net
The antimicrobial efficacy of quinoline derivatives is often linked to their ability to interfere with essential bacterial processes. For instance, some quinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. researchgate.net
The antimicrobial potential of isoquinoline derivatives has also been recognized. A new class of alkynyl isoquinolines has demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA and VRSA). nih.gov
Interactive Table 3: Comparative Antimicrobial Activity of Selected Isoquinoline and Quinoline Derivatives
| Compound/Derivative Class | Organism | Activity |
| 8-Hydroxyquinoline | Staphylococcus aureus, Enterococcus faecalis, Candida albicans | Strong antimicrobial agent (MIC 27.58 µM) |
| Alkynyl Isoquinolines | Gram-positive bacteria (including MRSA, VRSA) | Strong bactericidal activity |
| Quinolone Derivatives (general) | Various bacteria | Inhibition of DNA gyrase and topoisomerase IV |
Information gathered from review articles on the antimicrobial properties of these compound classes. researchgate.netnih.gov
The strong antimicrobial activity of 8-hydroxyquinoline, as shown in Table 3, highlights the intrinsic potential of the quinoline scaffold as an antimicrobial pharmacophore. The emergence of potent isoquinoline derivatives active against drug-resistant bacteria further emphasizes the continued relevance of this structural class in the development of new anti-infective agents. nih.gov The presence of the carbonitrile group in this compound could potentially contribute to its antimicrobial profile, as nitrile-containing compounds have been explored for their antibacterial properties.
5 Methylisoquinoline 1 Carbonitrile As a Versatile Synthetic Building Block
Intermediate in the Synthesis of Complex Pharmaceutical Precursors and Leads
The isoquinoline (B145761) nucleus is a fundamental structural motif found in a vast number of natural alkaloids and synthetic compounds with significant biological activity. These compounds have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents. The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of their pharmacological properties.
Substituted isoquinolines are often employed as key intermediates in the synthesis of more complex drug candidates. The nitrile group, as present in 5-Methylisoquinoline-1-carbonitrile, is a versatile functional group that can be transformed into various other functionalities such as amines, carboxylic acids, or amides, which are common in pharmaceutical structures. The methyl group at the 5-position can also influence the molecule's steric and electronic properties, potentially impacting its binding affinity to biological targets.
While direct examples of this compound in the synthesis of specific pharmaceutical precursors are not readily found in the literature, the general importance of the substituted isoquinoline scaffold suggests its potential as a valuable building block in medicinal chemistry.
| Compound Class | General Bioactivity | Potential Synthetic Utility of Substituted Isoquinolines |
| Isoquinoline Alkaloids | Anticancer, Antimicrobial, Anti-inflammatory | Precursors for the total synthesis of natural products and their analogs. |
| Tetrahydroisoquinolines | Neuroprotective, Antihypertensive | Building blocks for the construction of saturated heterocyclic systems. |
| Substituted Isoquinolinones | Enzyme inhibition (e.g., kinases, PARP) | Scaffolds for the development of targeted therapies. |
Application in the Development of Agrochemical and Industrial Specialty Chemicals
The development of novel agrochemicals, such as herbicides, insecticides, and fungicides, often involves the exploration of heterocyclic scaffolds to identify new modes of action and overcome resistance. The isoquinoline core has been incorporated into various agrochemical candidates. The specific substitution pattern on the isoquinoline ring can significantly influence the compound's efficacy and selectivity.
The nitrile functionality in this compound can be a key feature in the design of agrochemicals, as it can participate in crucial interactions with biological targets or serve as a precursor for other active moieties. However, specific patents or research articles detailing the use of this compound in the synthesis of commercial or developmental agrochemicals are not prominent in the available literature.
In the realm of industrial specialty chemicals, nitrogen-containing heterocycles are utilized in a variety of applications, including as corrosion inhibitors, dyes, and in the formulation of specialty polymers. The aromatic and polar nature of the isoquinoline ring system could impart desirable properties in these applications.
Contribution to the Design and Synthesis of Advanced Organic Materials
Substituted isoquinolines have garnered interest in the field of materials science, particularly in the development of organic electronic materials. The extended π-system of the isoquinoline ring makes it a suitable building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of substituents allows for the tuning of the electronic and photophysical properties, such as the emission color, charge carrier mobility, and energy levels.
The nitrile group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the isoquinoline system. This makes this compound a potentially interesting candidate for incorporation into electron-transporting or emissive materials. Research in this area is ongoing, with a focus on designing novel heterocyclic compounds with tailored properties for specific material applications. While the general class of isoquinoline derivatives is being explored, specific studies detailing the performance of materials derived from this compound are not yet widely reported.
| Material Type | Potential Application | Role of Substituted Isoquinolines |
| Organic Light-Emitting Diodes (OLEDs) | Displays, Lighting | As host materials, emissive dopants, or electron-transporting materials. |
| Organic Photovoltaics (OPVs) | Solar Cells | As donor or acceptor materials in the active layer. |
| Organic Field-Effect Transistors (OFETs) | Flexible Electronics | As the semiconductor layer. |
Conclusion and Future Research Directions
Synthesis and Reactivity: Unresolved Challenges and Novel Transformations
The synthesis of isoquinoline-1-carbonitriles often presents unique challenges that necessitate innovative synthetic strategies. For related compounds like 5-methoxyisoquinoline-1-carbonitrile, a common synthetic route involves the reaction of the corresponding isoquinoline (B145761) with a cyanide source, such as trimethylsilyl (B98337) cyanide, often facilitated by a catalyst. A primary challenge in the synthesis of 5-Methylisoquinoline-1-carbonitrile would be the development of a regioselective and high-yielding method for the introduction of the nitrile group at the C1 position of the 5-methylisoquinoline (B1352389) core. Future research could focus on optimizing reaction conditions, exploring novel catalysts, and developing more efficient multi-component reactions to access this scaffold. nih.gov
The reactivity of this compound is another area ripe for exploration. The nitrile group is a versatile functional handle that can undergo a variety of transformations. For instance, reduction of the nitrile can yield the corresponding primary amine, a valuable building block for further derivatization. Hydrolysis of the nitrile would afford the carboxylic acid, while cycloaddition reactions could provide access to novel heterocyclic systems. researchgate.net Future studies should aim to systematically investigate the reactivity of the nitrile group and the isoquinoline ring system, including electrophilic and nucleophilic aromatic substitution reactions, to expand the chemical space accessible from this starting material.
| Reaction Type | Potential Reagents | Potential Product |
| Nitrile Reduction | Lithium aluminum hydride (LiAlH₄), H₂/Pd | 5-Methylisoquinolin-1-yl)methanamine |
| Nitrile Hydrolysis | Strong acid or base (e.g., HCl, NaOH) | 5-Methylisoquinoline-1-carboxylic acid |
| Cycloaddition | Azides, dienes | Novel fused heterocyclic systems |
Advancements in Computational Prediction and Mechanistic Elucidation
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. mdpi.com For this compound, in silico methods can provide valuable insights where experimental data is lacking. drugdesign.org Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. researchgate.net Such studies can help in understanding the influence of the methyl and nitrile groups on the electronic distribution within the isoquinoline ring system.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential biological activities of this compound and its derivatives. chemscene.com By comparing its computed properties with those of known bioactive molecules, it may be possible to identify potential therapeutic targets. Furthermore, computational modeling can be used to elucidate the mechanisms of its potential reactions, providing a deeper understanding of its chemical behavior. mdpi.com
Predicted Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol |
| Topological Polar Surface Area (TPSA) | 36.68 Ų |
| logP | 2.4149 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 0 |
Data sourced from predictive models. chemscene.com
Strategic Integration into Rational Design Methodologies for New Chemical Entities
The rational design of new drugs and functional materials relies on the strategic selection of molecular building blocks. mdpi.com The this compound scaffold holds potential for integration into such design strategies. The isoquinoline core is a well-established pharmacophore found in numerous biologically active compounds. nih.govnih.gov The methyl group at the 5-position can influence the molecule's lipophilicity and steric interactions with biological targets, while the nitrile group at the 1-position can act as a key interaction point or be further elaborated. nih.gov
Future research should focus on the synthesis of a library of derivatives based on the this compound scaffold. By systematically modifying the substituents on the isoquinoline ring, it will be possible to explore the structure-activity relationships (SAR) for various biological targets. nih.gov This approach, combining synthetic chemistry with computational modeling and biological screening, represents a powerful strategy for the discovery of new chemical entities with desired properties. nih.gov The insights gained from such studies could pave the way for the development of novel therapeutics or functional materials based on this promising heterocyclic system. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methylisoquinoline-1-carbonitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 2,4-diacetyl-3-aryl-5-hydroxy-5-methylcyclohexanones react with malononitrile under acidic conditions to form partially hydrogenated isoquinoline derivatives . Optimization involves adjusting stoichiometry, temperature (e.g., reflux in ethanol), and catalyst selection (e.g., piperidine for cyclization). Purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield. Reaction monitoring with TLC or HPLC ensures intermediate control.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with aromatic protons appearing at δ 7.2–8.5 ppm and nitrile carbons at ~115 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 183.0794 for CHN) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming substituent positions in fused-ring systems .
Q. How can researchers design experiments to assess the stability of this compound under varying conditions?
- Methodological Answer :
- Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition temperatures (e.g., 200–250°C).
- Photolytic Stability : Expose to UV light (254 nm) and track degradation via HPLC.
- Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 37°C, analyzing nitrile group conversion to carboxylic acids using IR spectroscopy (loss of ~2240 cm peak) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate variables.
- Purity Validation : Use orthogonal methods (HPLC, elemental analysis) to confirm compound integrity, as impurities (e.g., unreacted nitriles) may skew bioactivity .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. phenyl groups) using in silico docking (AutoDock Vina) and experimental IC values .
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., nitrile participation in [2+2] cycloadditions).
- Retrosynthetic Planning : AI tools (e.g., Reaxys, Pistachio) suggest feasible precursors like β-cycloketols or malononitrile derivatives .
- Solvent Effects Prediction : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) for regioselective alkylation .
Q. What are the best practices for ensuring reproducibility in the synthesis of this compound?
- Methodological Answer :
- Detailed Protocols : Document exact molar ratios, solvent grades, and heating rates (e.g., 2°C/min for reflux).
- Batch Consistency : Use controlled crystallization (e.g., slow evaporation from ethanol) to avoid polymorphic variations.
- Open Data Sharing : Publish raw spectral data and chromatograms in supplementary materials, adhering to Beilstein Journal guidelines for experimental transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
